[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate
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Overview
Description
[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate is a chemical compound with the molecular formula C16H15IN2O4. It is known for its unique structure, which includes an ethoxycarbonylamino group attached to a phenyl ring and an iodophenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate typically involves the reaction of 3-(ethoxycarbonylamino)aniline with 4-iodophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl carbamates
Scientific Research Applications
[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of [3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- [3-(ethoxycarbonylamino)phenyl] N-methylcarbamate
- [3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate
- [3-(propoxycarbonylamino)phenyl] N-methylcarbamate
- [3-(hexanoylamino)phenyl] N-methylcarbamate
Uniqueness
Compared to similar compounds, [3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for use in various applications, making it a valuable compound for scientific research .
Properties
CAS No. |
21166-45-0 |
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Molecular Formula |
C16H15IN2O4 |
Molecular Weight |
426.21 g/mol |
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C16H15IN2O4/c1-2-22-15(20)19-13-4-3-5-14(10-13)23-16(21)18-12-8-6-11(17)7-9-12/h3-10H,2H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
XRPGQGLRVZXVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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